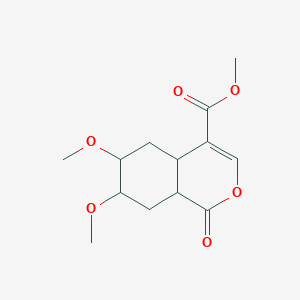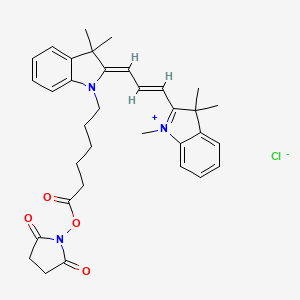
Cy3 NHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cy3 NHS ester, also known as Cyanine3 N-hydroxysuccinimide ester, is a bright, photostable, and pH-insensitive fluorescent dye. It is widely used for labeling antibodies, proteins, peptides, and other primary amine-containing macromolecules. This compound is particularly valued for its ability to provide less background fluorescence compared to other fluorophores like TAMRA .
准备方法
Synthetic Routes and Reaction Conditions: Cy3 NHS ester is synthesized through the reaction of Cyanine3 dye with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prevent hydrolysis of the NHS ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pH, and solvent composition to ensure high yield and purity. The final product is often purified using techniques like column chromatography and crystallization .
化学反应分析
Types of Reactions: Cy3 NHS ester primarily undergoes acylation reactions with primary amines. This reaction forms stable amide bonds, making it ideal for labeling proteins and peptides .
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues in proteins), DMSO, DMF.
Conditions: The reaction is favored in the pH range of 7-9, using non-amine-containing buffers such as sodium phosphate or HEPES.
Major Products: The major product of the reaction between this compound and primary amines is a Cy3-labeled biomolecule, which retains the fluorescent properties of the Cy3 dye .
科学研究应用
Cy3 NHS ester has a wide range of applications in scientific research:
Chemistry: Used for labeling small molecules and studying their interactions.
Medicine: Employed in diagnostic assays and imaging techniques to detect specific biomolecules.
Industry: Utilized in the development of biosensors and other analytical tools.
作用机制
The mechanism of action of Cy3 NHS ester involves the formation of a stable amide bond between the NHS ester group and the primary amines on target biomolecules. This reaction is pH-dependent and occurs optimally under basic conditions (pH 8.5 ± 0.5). The resulting Cy3-labeled biomolecule exhibits strong fluorescence, which can be detected and measured using appropriate instrumentation .
相似化合物的比较
- Cy5 NHS ester
- Cy7 NHS ester
- Alexa Fluor 546
- DyLight 549
Cy3 NHS ester stands out for its versatility and efficiency in labeling biomolecules, making it an indispensable tool in modern scientific research.
属性
分子式 |
C34H40ClN3O4 |
|---|---|
分子量 |
590.1 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride |
InChI |
InChI=1S/C34H40N3O4.ClH/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;/h8-11,13-19H,6-7,12,20-23H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
KWDMHANYPGHTLW-UHFFFAOYSA-M |
手性 SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



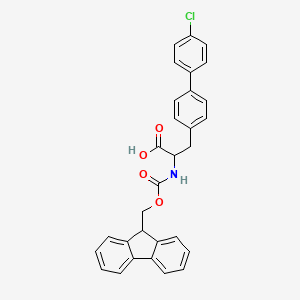
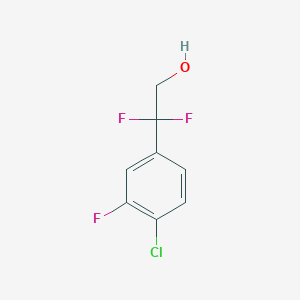
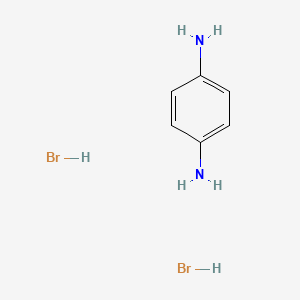
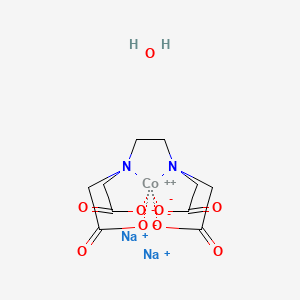
![3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine](/img/structure/B12302368.png)
![8,16-Bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol](/img/structure/B12302375.png)
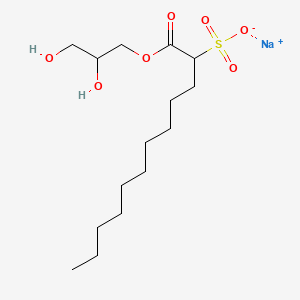
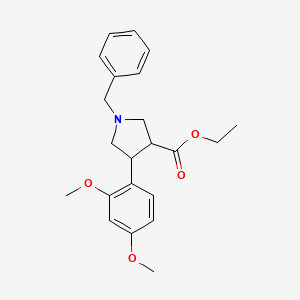

![Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12302399.png)
